2,6-Dichloro-4-nitroaniline
Overview
Description
2,6-Dichloro-4-nitroaniline, also known as this compound, is an organic compound with the chemical formula C₆H₄Cl₂N₂O₂. It is a colorless crystalline solid that is soluble in alcohol and ether. This compound is widely used as a fungicide and mold inhibitor, primarily in agricultural settings to control mold and fungal infections on fruits, vegetables, and grains .
Mechanism of Action
Target of Action
Dichloran, also known as Botran or DCNA, is primarily used as a fungicide . Its primary targets are various fungal species, including Botrytis, Monilinia, Rhizopus, Sclerotinia, and Sclerotium .
Mode of Action
Dichloran’s mode of action is believed to involve chemically combining with biological amines and thiols . This interaction results in fungistatic activity, which generally leads to a reduction in fungal growth rates or interference with sporulation .
Pharmacokinetics
Dichloran is characterized by low aqueous solubility and volatility . Based on its chemical properties, it may leach into groundwater . . These properties can impact the bioavailability of Dichloran in the environment and organisms.
Result of Action
The primary result of Dichloran’s action is the reduction of fungal growth rates and interference with sporulation . This can lead to a decrease in the population of targeted fungal species, thereby controlling fungal diseases in many fruits, vegetables, ornamental diseases, and field crops .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dichloran. For instance, its low aqueous solubility and volatility suggest that it may be more effective in dry environments . Additionally, its persistence in soils indicates that it may remain active for longer periods in soil environments compared to aquatic ones . Its potential to leach into groundwater highlights the need for careful management to prevent contamination of water resources .
Biochemical Analysis
Biochemical Properties
Dichloran is known to restrict the overgrowth of spreading molds . It achieves this by reducing the diameter of fungal colonies, thus allowing for better enumeration . The size and growth rate of the fungal colony on Dichloran Rose Bengal Chloramphenicol (DRBC) agar depends on the species .
Cellular Effects
The primary cellular effect of Dichloran is the restriction of fungal growth. It achieves this by reducing the diameter of fungal colonies, which in turn restricts their overgrowth . This effect is particularly useful in the enumeration of fungal species in culture media .
Molecular Mechanism
It is known that Dichloran affects the growth characteristics of fungal species, reducing the diameter of their colonies and thus restricting their overgrowth .
Temporal Effects in Laboratory Settings
In laboratory settings, Dichloran has been observed to have a consistent effect on restricting the overgrowth of fungal colonies over time . Its concentration in the medium can be altered based on the growth characteristics of the fungal species under study .
Metabolic Pathways
Dichloran is known to interact with fungal cells, affecting their growth characteristics .
Transport and Distribution
Dichloran is known to interact with fungal cells, affecting their growth characteristics .
Subcellular Localization
Dichloran is known to interact with fungal cells, affecting their growth characteristics .
Preparation Methods
2,6-Dichloro-4-nitroaniline is typically synthesized through the chlorination of benzoic acid. The process involves the reaction of benzoic acid with phosphorus trichloride to form benzoyl chloride, which then reacts with ammonium hypochlorite to produce dichloran . The industrial production of dichloran follows similar synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
2,6-Dichloro-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction of dichloran typically involves the conversion of the nitro group to an amino group.
Substitution: This compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
2,6-Dichloro-4-nitroaniline has a wide range of scientific research applications:
Comparison with Similar Compounds
2,6-Dichloro-4-nitroaniline is often compared to other fungicides such as pentachloronitrobenzene and hexachlorobenzene. While pentachloronitrobenzene is also effective as a fungicide, it is a suspected carcinogen, making dichloran a safer alternative . Hexachlorobenzene, another related compound, is used as a wood preservative but has different applications compared to dichloran .
Similar compounds include:
Pentachloronitrobenzene: Used as a fungicide but with higher toxicity.
Hexachlorobenzene: Used as a wood preservative.
Thiabendazole: Another fungicide with a different mechanism of action.
This compound’s unique combination of efficacy and lower toxicity makes it a preferred choice in many applications.
Properties
IUPAC Name |
2,6-dichloro-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXZHMJUSMUDOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2, Array | |
Record name | DICHLORAN | |
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DSSTOX Substance ID |
DTXSID2020426 | |
Record name | 1-Amino-2,6-dichloro-4-nitrobenzene | |
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Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dichloran appears as yellow crystals or solid. Slight aniline odor. Used as a fungicide. Insoluble in water, but often formulated as a wettable powder (easily dispersed in water)., Yellow, odorless solid; [ICSC] Technical grade (>90% purity) is brownish yellow; [CHEMINFO], ODOURLESS YELLOW CRYSTALS. | |
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Boiling Point |
at 0.27kPa: 130 °C | |
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Solubility |
less than 0.1 mg/mL at 77 °F (NTP, 1992), In water, 6.3 mg/L at 20 °C, Soluble in ethanol and acid; slightly soluble in DMSO, All in g/L at 20 °C: 34 acetone; 4.6 benzene; 12 chloroform; 60 cyclohexane; 40 dioxane; 19 ethyl acetate, SLIGHTLY SOL IN NON-POLAR SOLVENTS, Solubility in water at 20 °C: none | |
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Record name | 2,6-DICHLORO-4-NITROANILINE | |
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Density |
0.28 (bulk) | |
Record name | 2,6-DICHLORO-4-NITROANILINE | |
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Vapor Pressure |
1.2e-06 mmHg at 68 °F (NTP, 1992), 0.0000012 [mmHg], 0.16 mPa at 20 °C; 0.26 mPa /1.95X10-6 mm Hg/ at 25 °C, Vapor pressure, Pa at 20 °C: 0.00016 | |
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Mechanism of Action |
As a fungicide, it delays germination and causes a severe check to hyphal growth. It is suggested that dicloran is a structurally non-specific toxicant exerting its effect by disorganizing cell growth and division in particular plant pathogens. The mode of action in test animals is not clear. | |
Record name | 2,6-DICHLORO-4-NITROANILINE | |
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Color/Form |
Yellow needles from alcohol and acetic acid, Yellow crystals | |
CAS No. |
99-30-9 | |
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Melting Point |
374 to 378 °F (NTP, 1992), 195 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dichloran inhibit fungal growth?
A1: While the exact mechanism of action remains unclear, research suggests Dichloran might disrupt fungal cell wall synthesis or interfere with essential metabolic processes. This inhibition leads to reduced colony size and a lower rate of colony spreading. [, , , ]
Q2: What is the chemical structure of Dichloran?
A2: Dichloran (2,6-dichloro-4-nitroaniline) is an aniline derivative with two chlorine atoms at the 2 and 6 positions and a nitro group at the 4 position.
Q3: What is the molecular formula and weight of Dichloran?
A3: Its molecular formula is C6H3Cl2N2O2, and its molecular weight is 207.02 g/mol.
Q4: In which media is Dichloran commonly incorporated, and what is its purpose?
A4: Dichloran is often added to fungal culture media like Malt Agar, Potato Dextrose Agar (PDA), and various Dichloran-based media (e.g., DRBC, DG18, DCPA). Its purpose is to limit the spreading of fast-growing molds such as Rhizopus and Mucor species, allowing other fungi to grow and be enumerated. [, , , , , , , , , , , , , ]
Q5: Does Dichloran affect all fungi equally?
A5: No, Dichloran's effect varies among fungal species. While it effectively restricts fast-spreading molds like Rhizopus stolonifer, it permits satisfactory growth of other molds and yeasts. [, , , , ]
Q6: Does Dichloran completely inhibit the growth of targeted fungi?
A6: Not necessarily. Dichloran primarily restricts colony diameter and spreading, but some fungal growth might still occur. [, , , ]
Q7: Are there fungi resistant to Dichloran's effects?
A7: Yes, some Rhizopus and Mucor species are not effectively inhibited by Dichloran alone, requiring the addition of Rose Bengal to the culture medium for control. []
Q8: What are the main applications of Dichloran in mycological research?
A8: Dichloran is primarily used for: * Enumeration of fungi in food and environmental samples: It allows for more accurate fungal counts by preventing overgrowth of fast-spreading molds. [, , , , , ] * Isolation of specific fungal species: By inhibiting the growth of unwanted fungi, Dichloran enables the isolation and study of other species of interest. [, , ]
Q9: What are some alternatives to Dichloran in fungal culture media?
A9: Researchers have explored several alternatives to Dichloran, including: * Rose Bengal: Often used in combination with Dichloran, particularly for inhibiting Dichloran-resistant Rhizopus and Mucor species. [, ] * Auramine: Demonstrated potential as a mold-spreading inhibitor with similar effects to Dichloran. [] * Chemicals like Triton X-100, Tergitol NP-7, sodium deoxycholate, iprodione, propiconazole, and Maxim: Showed effectiveness in restricting colony spreading of specific molds like Eurotium amstelodami on DG18. []
Q10: Are there disadvantages to using Dichloran in fungal culture media?
A10: Yes, potential disadvantages include: * Variable efficacy: Its effectiveness can vary between fungal species, requiring adjustments in concentration or the use of additional inhibitors. [, , , ] * Potential underestimation of fungal populations: While Dichloran restricts colony spreading, it might still partially inhibit the growth of some fungi, potentially leading to lower counts than the actual population. [, , , ]
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